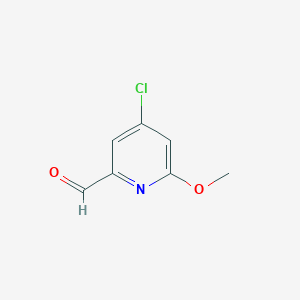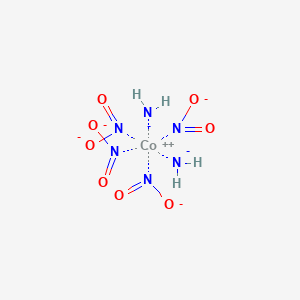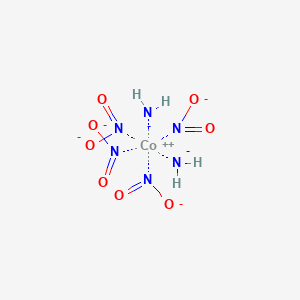![molecular formula C20H21N5O3 B14163579 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide CAS No. 900890-38-2](/img/structure/B14163579.png)
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide is a complex organic compound that belongs to the class of benzotriazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with hexanoyl chloride to form an intermediate, which is then reacted with 2-aminobenzamide under controlled conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzotriazinone moiety into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This action helps in controlling blood sugar levels in diabetic patients. The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-pyridin-3-ylhexanamide: This compound shares a similar benzotriazinone core but has a pyridinyl group instead of a benzamide group.
2,6-Piperidinedione, 3-(5-fluoro-4-oxo-1,2,3-benzotriazin-3-yl): This compound has a piperidinedione moiety and a fluorine atom, making it structurally similar but functionally different.
Uniqueness
What sets 2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide apart is its unique combination of the benzotriazinone and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
900890-38-2 |
|---|---|
Fórmula molecular |
C20H21N5O3 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C20H21N5O3/c21-19(27)14-8-3-5-10-16(14)22-18(26)12-2-1-7-13-25-20(28)15-9-4-6-11-17(15)23-24-25/h3-6,8-11H,1-2,7,12-13H2,(H2,21,27)(H,22,26) |
Clave InChI |
OXPONFLOXZWOEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=CC=C3C(=O)N |
Solubilidad |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)

![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)




![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)



